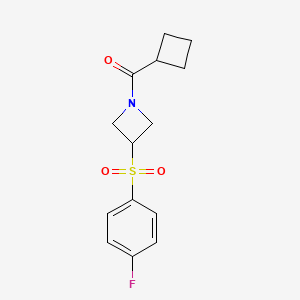

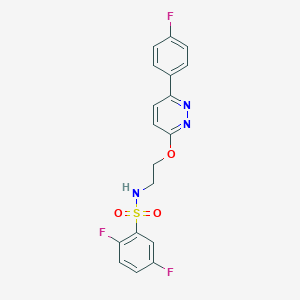

![molecular formula C16H15ClN2O2S B2539602 1-(4-氯苄基)-2-(乙磺酰基)-1H-苯并[d]咪唑 CAS No. 886924-89-6](/img/structure/B2539602.png)

1-(4-氯苄基)-2-(乙磺酰基)-1H-苯并[d]咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-(4-chlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole” is a chemical compound with the molecular formula C16H15ClN2O2S and a molecular weight of 334.82. It contains an imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms .

Synthesis Analysis

The synthesis of imidazoles has seen recent advances, particularly in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules used in a variety of applications . The synthesis of imidazoles often involves the cyclization of amido-nitriles .Molecular Structure Analysis

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . The imidazole ring is a key component of this compound, contributing to its unique chemical properties .Chemical Reactions Analysis

Imidazoles are involved in a variety of chemical reactions. For instance, the cyclization of amido-nitriles can form disubstituted imidazoles . The reaction conditions are mild enough for the inclusion of a variety of functional groups .作用机制

Benzimidazoles can act as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase agents, and more . The specific activity of a benzimidazole compound depends on its structure and the presence of functional groups, such as the ethylsulfonyl and chlorobenzyl groups in the compound .

The mode of action of benzimidazoles can involve interactions with various biological targets. For example, some benzimidazoles are known to inhibit the function of certain enzymes, which can lead to changes in biochemical pathways and cellular processes .

实验室实验的优点和局限性

One of the advantages of using 1-(4-chlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole in lab experiments is its ability to selectively target cancer cells. This makes it a promising candidate for developing anticancer drugs. Another advantage is its potential use as an imaging agent for detecting cancer cells. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and pharmacokinetics.

未来方向

There are several future directions for the research on 1-(4-chlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole. One possible direction is to investigate its potential use as an anticancer drug in combination with other chemotherapeutic agents. Another direction is to explore its use as an imaging agent for detecting cancer cells in vivo. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties.

合成方法

The synthesis of 1-(4-chlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole involves the reaction of 4-chlorobenzylamine with 2-(ethylsulfonyl)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The product is obtained in good yield after purification by column chromatography.

科学研究应用

- 咪唑类化合物由于其多样的生物活性在药物中起着至关重要的作用。研究人员一直在探索这种化合物作为设计新药的支架的潜力。其结构特征允许对其进行修饰以增强生物利用度、结合亲和力和对特定靶标的选择性。 例如,1-(4-氯苄基)-2-(乙磺酰基)-1H-苯并[d]咪唑的衍生物可能表现出抗病毒、抗癌或抗炎特性 .

- 咪唑类化合物已被用作检测特定分析物的荧光探针。研究人员设计了基于 1-(4-氯苄基)-2-(乙磺酰基)-1H-苯并[d]咪唑的荧光传感器来检测各种形式的肼(液体、蒸气、固体和薄膜)。 这些传感器具有高灵敏度和选择性,使其在环境监测和化学分析中具有价值 .

- 咪唑类化合物可以作为过渡金属催化反应中的配体。研究人员一直在探索它们在交叉偶联反应、C-H 活化和其他转化中的应用。 1-(4-氯苄基)-2-(乙磺酰基)-1H-苯并[d]咪唑上的独特取代基可能会影响其在催化过程中的反应性和选择性 .

- 咪唑衍生物已被整合到配位配合物和金属有机框架 (MOF) 中。这些材料表现出有趣的特性,如孔隙率、气体吸附和发光。 研究人员一直在研究基于 1-(4-氯苄基)-2-(乙磺酰基)-1H-苯并[d]咪唑的 MOF 在气体分离、传感和催化等方面的应用潜力 .

- 咪唑类化合物由于其形成氢键的能力而参与主客体相互作用。研究人员一直在探索将 1-(4-氯苄基)-2-(乙磺酰基)-1H-苯并[d]咪唑纳入超分子组装体中,例如环糊精配合物或分子识别系统。 这些研究有助于我们了解分子识别和自组装过程 .

- 含有咪唑类化合物的化合物通常表现出有趣的光物理性质,包括荧光和磷光。研究人员一直在研究 1-(4-氯苄基)-2-(乙磺酰基)-1H-苯并[d]咪唑衍生物的光学行为。 这些特性使其与有机发光二极管 (OLED) 和传感器等光电子器件相关 .

药物化学与药物开发

荧光探针和传感器

催化和有机合成

材料科学与配位化学

超分子化学与主客体相互作用

光物理性质与光电子学

属性

IUPAC Name |

1-[(4-chlorophenyl)methyl]-2-ethylsulfonylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O2S/c1-2-22(20,21)16-18-14-5-3-4-6-15(14)19(16)11-12-7-9-13(17)10-8-12/h3-10H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKLGYEZYOFFYGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

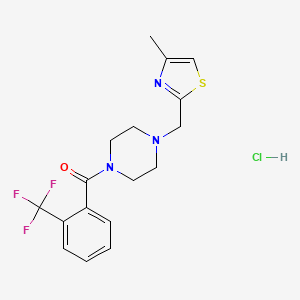

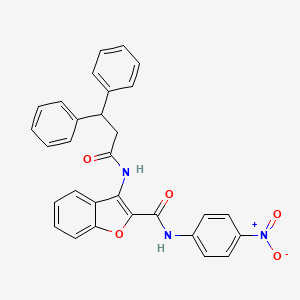

![Ethyl 2-[2-(2-ethoxy-2-oxoacetyl)hydrazinyl]-2-oxoacetate](/img/structure/B2539521.png)

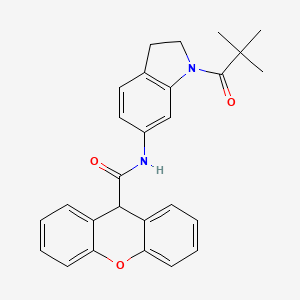

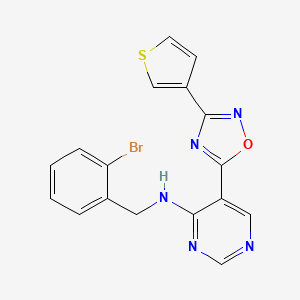

![[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone](/img/structure/B2539526.png)

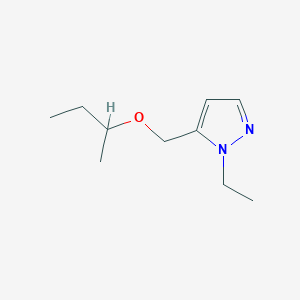

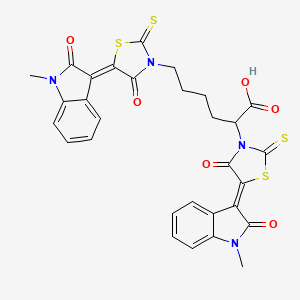

![6-methyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2539530.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(2,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2539534.png)

![(Z)-methyl 2-(6-((2-oxo-2H-chromene-3-carbonyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2539537.png)

![N'-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(2,5-dimethoxyphenyl)methanimidamide](/img/structure/B2539542.png)